molecular formula C7H11F2N3O B8019784 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B8019784
M. Wt: 191.18 g/mol
InChI Key: DPJGCZCJTIGMQT-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an ethyl group and a difluoroethoxy group, making it a valuable candidate for studies in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group onto a pyrazole scaffold. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the pyrazole nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    3-(2,2-Difluoroethoxy)-1-phenyl-1H-pyrazol-4-amine: Similar structure but with a phenyl group instead of an ethyl group.

    3-(2,2-Difluoroethoxy)-1-propyl-1H-pyrazol-4-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine can influence its chemical reactivity and biological activity compared to its analogs. The difluoroethoxy group also imparts unique properties, such as increased lipophilicity and metabolic stability, making this compound a valuable candidate for further research .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3O/c1-2-12-3-5(10)7(11-12)13-4-6(8)9/h3,6H,2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGCZCJTIGMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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